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Compound of Interest

Compound Name: 2-Methoxypropane-1-sulfonamide

CAS No.: 1564882-15-0

Cat. No.: B1473870

Get Quote

Introduction
2-Methoxypropane-1-sulfonamide is a sulfonamide derivative with potential applications in

medicinal chemistry and drug development. A thorough understanding of its molecular structure

is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable

tools for elucidating the structure of novel chemical entities. In the absence of published

experimental data for 2-Methoxypropane-1-sulfonamide, this guide provides a

comprehensive, in-depth theoretical analysis of its expected spectroscopic characteristics. This

predictive approach, grounded in the fundamental principles of spectroscopy and data from

analogous structures, serves as a robust framework for researchers engaged in the synthesis

and characterization of this and related compounds.

Molecular Structure and Predicted Spectroscopic
Features
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The structural integrity of a molecule is confirmed when the data from various spectroscopic

methods converge to support a single, unambiguous structure. For 2-Methoxypropane-1-
sulfonamide, the interplay between the methoxypropyl group and the sulfonamide moiety will

give rise to a unique spectral fingerprint.

Caption: Molecular structure of 2-Methoxypropane-1-sulfonamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling

constants, a detailed picture of the connectivity and chemical environment of each atom can be

constructed.

Experimental Protocol (¹H and ¹³C NMR)
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methoxypropane-1-sulfonamide
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of

solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it facilitates the

observation of exchangeable N-H protons.

Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Obtain a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Obtain a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and

reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is predicted to exhibit five distinct signals, each corresponding to a

unique proton environment in the molecule.
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Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment Rationale

~7.0 - 7.5 Singlet (broad) 2H -SO₂NH₂

The protons of

the sulfonamide

group are

expected to be

deshielded and

may appear as a

broad singlet due

to exchange with

residual water

and quadrupole

broadening from

the nitrogen

atom. Their

chemical shift

can be

concentration

and temperature-

dependent.[1][2]

~3.6 - 3.8 Multiplet 1H H-C2

This methine

proton is

deshielded by

the adjacent

oxygen atom of

the methoxy

group and the

electron-

withdrawing

sulfonamide

group at the C1

position. It will be

split by the

protons on C1

and C3.[3]
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~3.3 Singlet 3H -OCH₃

The methyl

protons of the

methoxy group

are in a relatively

shielded

environment and

are expected to

appear as a

singlet as there

are no adjacent

protons to couple

with.

~3.1 - 3.3 Multiplet 2H H₂-C1

These methylene

protons are

adjacent to the

strongly electron-

withdrawing

sulfonyl group,

leading to a

downfield shift.

They will be split

by the proton on

C2.

~1.1 - 1.2 Doublet 3H H₃-C3

These methyl

protons are in a

typical aliphatic

region and are

split into a

doublet by the

single proton on

C2.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to

the four unique carbon environments.
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Chemical Shift (δ, ppm) Assignment Rationale

~78 - 82 C2

This methine carbon is bonded

to the oxygen of the methoxy

group, causing a significant

downfield shift into the typical

range for carbons in ethers.[4]

[5]

~55 - 58 -OCH₃

The carbon of the methoxy

group is also deshielded by the

attached oxygen.[1]

~50 - 55 C1

The carbon atom directly

attached to the electron-

withdrawing sulfonyl group will

be significantly deshielded.

~18 - 22 C3

This methyl carbon is in a

typical aliphatic environment

and will be the most upfield

signal.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The absorption of infrared radiation at specific frequencies corresponds to the

vibrational modes of chemical bonds.

Experimental Protocol (ATR-IR)
Sample Preparation: A small amount of the solid 2-Methoxypropane-1-sulfonamide is

placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
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Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus

wavenumber (cm⁻¹).

Predicted IR Absorption Bands
The IR spectrum of 2-Methoxypropane-1-sulfonamide will be characterized by the vibrational

modes of the sulfonamide and ether functional groups.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group

3390–3320 and 3280–

3230
Medium-Strong

N-H asymmetric and

symmetric stretching

Primary Sulfonamide

(-SO₂NH₂)[6]

2980–2850 Medium-Strong C-H stretching
Aliphatic (CH, CH₂,

CH₃)[7]

1345–1315 Strong
S=O asymmetric

stretching

Sulfonamide (-

SO₂NH₂)[6]

1190–1145 Strong
S=O symmetric

stretching

Sulfonamide (-

SO₂NH₂)[6]

1150–1060 Strong C-O stretching Ether (C-O-C)[3]

925–905 Medium S-N stretching
Sulfonamide (-

SO₂NH₂)[6]

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern

of absorptions that is unique to the molecule as a whole.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule upon ionization, which can be used to deduce its structure.

Experimental Protocol (ESI-MS)
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Sample Preparation: A dilute solution of 2-Methoxypropane-1-sulfonamide is prepared in a

suitable solvent such as methanol or acetonitrile.

Infusion: The solution is infused into an Electrospray Ionization (ESI) source coupled to a

mass analyzer (e.g., Quadrupole or Time-of-Flight).

Data Acquisition: The mass spectrum is acquired in positive ion mode. The protonated

molecule [M+H]⁺ is observed.

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is isolated and

subjected to Collision-Induced Dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum
The molecular formula of 2-Methoxypropane-1-sulfonamide is C₄H₁₁NO₃S, with a

monoisotopic mass of 153.05 g/mol .

Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 154.06.

Major Fragmentation Pathways: Sulfonamides are known to undergo characteristic

fragmentation, often involving the cleavage of the S-N bond.[8][9][10] The ether linkage also

provides a potential site for fragmentation.

[M+H]⁺
m/z 154

[C₄H₉O]⁺
m/z 73- SO₂NH₂

[CH₃SO₂NH₂ + H]⁺
m/z 96

- C₄H₈

[C₃H₇]⁺
m/z 43

- CH₂O

Loss of SO₂NH₂

[C₄H₉O]⁺

Loss of C₄H₈O

Loss of CH₃OH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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